molecular formula C19H36ClNO4 B2973516 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride CAS No. 1351622-26-8

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride

Cat. No.: B2973516
CAS No.: 1351622-26-8
M. Wt: 377.95
InChI Key: CSNSOVHRKXYWNS-UHFFFAOYSA-N
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Description

The compound 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride is a synthetic adamantane derivative characterized by:

  • Adamantane backbone: Known for its rigid, lipophilic structure, which enhances metabolic stability and membrane penetration in pharmacological contexts.
  • Propan-2-ol core: Provides a hydroxyl group for hydrogen bonding and solubility modulation.
  • Bis(2-hydroxypropyl)amino substituent: Introduces two additional hydroxyl groups, likely improving hydrophilicity and interaction with biological targets.
  • Hydrochloride salt: Enhances aqueous solubility, critical for formulation and bioavailability.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO4.ClH/c1-13(21)9-20(10-14(2)22)11-18(23)12-24-19-6-15-3-16(7-19)5-17(4-15)8-19;/h13-18,21-23H,3-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNSOVHRKXYWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)O)CC(COC12CC3CC(C1)CC(C3)C2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride typically involves multiple steps:

    Formation of Adamantan-1-yloxy Intermediate: The adamantane moiety is first functionalized to introduce a reactive group, such as a hydroxyl or halide.

    Attachment to Propanol Backbone: The functionalized adamantane is then reacted with a propanol derivative under controlled conditions to form the desired linkage.

    Introduction of Bis(2-hydroxypropyl)amino Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the bis(2-hydroxypropyl)amino groups can form hydrogen bonds with active sites. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and available data for the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride Bis(2-hydroxypropyl)amino, adamantyloxy Not reported Estimated ~400 Hydroxyl, tertiary amine, ether High hydrophilicity due to multiple -OH groups
2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol Bis(4-methylphenyl) C27H34O 374.54 Aromatic rings, hydroxyl Intramolecular C–H···π interactions observed
1-(Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol Tetramethylpiperidine Not reported Not reported Piperidine, ether Safety precautions (e.g., avoid heat sources)
1-[3-(methylamino)propyl]adamantan-2-ol hydrochloride Methylaminopropyl C14H26ClNO 259.82 Secondary amine, hydroxyl Boiling point: 326.4°C; LogP: 3.37
1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride Piperidine C18H32ClNO2 329.9 Piperidine, ether, hydroxyl No reported melting point or solubility
Key Observations:
  • Hydrophilicity: The target compound’s bis(2-hydroxypropyl)amino group likely makes it more hydrophilic than analogs with aromatic (e.g., bis(4-methylphenyl)) or bulky aliphatic (e.g., tetramethylpiperidine) substituents.
  • Molecular Weight: The piperidine-containing analog has a higher molecular weight (329.9 g/mol) due to its larger substituent, while the methylaminopropyl derivative is lighter (259.82 g/mol).

Pharmacological and Physicochemical Considerations

  • Solubility: Hydrochloride salts (target compound and ) are expected to exhibit better aqueous solubility than neutral analogs like . The bis(2-hydroxypropyl)amino group may further enhance solubility compared to piperidine or methylaminopropyl groups.
  • Bioavailability : Adamantane derivatives with hydroxyl groups (e.g., target compound, ) are more likely to penetrate the blood-brain barrier, a trait exploited in CNS-targeting drugs like amantadine.
  • Thermal Stability : The lack of melting point data for most compounds (except ) limits direct comparisons. However, the adamantane backbone generally confers high thermal stability.

Biological Activity

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride, a compound featuring an adamantane moiety, has garnered attention in medicinal chemistry due to its potential biological activities. The adamantane structure is known for enhancing the pharmacokinetic properties of various drugs, providing a unique scaffold for the development of therapeutic agents.

The compound's molecular formula is C17H32ClNO4C_{17}H_{32}ClNO_4 with a molecular weight of 349.89 g/mol. It is characterized by its lipophilicity, which is crucial for its interaction with biological membranes and targets.

PropertyValue
Molecular FormulaC₁₇H₃₂ClNO₄
Molecular Weight349.89 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including receptors and enzymes. The adamantane group enhances binding affinity and selectivity, which is critical for therapeutic efficacy.

Enzyme Inhibition

Research has indicated that compounds containing the adamantane structure can inhibit enzymes involved in metabolic pathways. For instance, studies on related compounds have shown significant inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme linked to metabolic diseases such as obesity and diabetes. In particular, derivatives of adamantane have demonstrated over 50% inhibition of 11β-HSD1 activity at concentrations as low as 10 µM .

Biological Activity Studies

Several studies have explored the biological activities associated with adamantane derivatives, highlighting their potential in various therapeutic areas:

  • Antiproliferative Activity : Compounds with adamantane structures have shown promise in inhibiting cancer cell proliferation. For example, research on similar derivatives revealed their effectiveness against triple-negative breast cancer cells .
  • Antimicrobial Properties : Some adamantane derivatives exhibit antibacterial activity, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : The ability of these compounds to modulate inflammatory pathways has been documented, suggesting their utility in treating inflammatory diseases .

Case Studies

Case Study 1: Inhibition of 11β-HSD
A study focused on synthesizing novel adamantane derivatives reported that one compound inhibited 11β-HSD1 by approximately 82.82% at a concentration of 10 µM, comparable to known inhibitors like carbenoxolone . This supports the hypothesis that modifications to the adamantane structure can yield potent inhibitors for metabolic disorders.

Case Study 2: Anticancer Activity
Another investigation into adamantane-based selenoureas demonstrated significant antiproliferative effects against cancer cell lines. The study found that elongating the linker between the adamantane moiety and other functional groups enhanced anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between adamantanol derivatives and epichlorohydrin intermediates, followed by amine functionalization. Key reagents include adamantane bromides (e.g., 1-bromoadamantane) and bis(2-hydroxypropyl)amine. Optimization involves controlling reaction temperature (e.g., 60–80°C for substitution steps) and solvent polarity (e.g., THF or DCM) to enhance yield . Purification typically employs flash chromatography or recrystallization in ethanol/water mixtures.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify adamantane ring integrity and bis(2-hydroxypropyl)amino group connectivity. For example, adamantane protons appear as sharp singlets (δ 1.6–2.1 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., C–H···π bonds in adamantane derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C19_{19}H34_{34}ClNO4_4) .
  • HPLC : Assesses purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How does the bis(2-hydroxypropyl)amino group influence solubility and formulation in aqueous systems?

  • Methodological Answer : The hydrophilic bis(2-hydroxypropyl)amino group enhances water solubility via hydrogen bonding. However, the adamantane moiety introduces hydrophobicity, requiring co-solvents (e.g., PEG-400) for in vitro assays. Solubility can be quantified using shake-flask methods with UV-Vis calibration curves .

Advanced Research Questions

Q. What in vitro or in vivo models are suitable for studying the biological activity of this compound, particularly in neurological or antimicrobial contexts?

  • Methodological Answer :

  • Neurological Studies : Use primary neuronal cultures or SH-SY5Y cells to assess dopamine receptor modulation. Adamantane derivatives are known to cross the blood-brain barrier, so in vivo models (e.g., murine Parkinson’s disease models) can evaluate neuroprotective effects .
  • Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC determination). The adamantane group may disrupt membrane integrity .

Q. How should researchers address contradictions in reported bioactivity data for adamantane-containing compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from PubChem BioAssay and peer-reviewed studies, focusing on assay conditions (e.g., pH, serum concentration). For example, discrepancies in IC50_{50} values may arise from differences in cell lines or solvent systems .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bis(2-hydroxypropyl)amino with piperazine) to isolate pharmacophoric elements .

Q. What strategies mitigate formulation challenges due to the compound’s hygroscopicity?

  • Methodological Answer :

  • Lyophilization : Stabilize the hydrochloride salt by freeze-drying with cryoprotectants (e.g., trehalose).
  • Nanoencapsulation : Use liposomes or PLGA nanoparticles to improve shelf-life and reduce moisture uptake. Characterization via dynamic light scattering (DLS) ensures particle stability .

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